molecular formula C21H26N2O4 B14118602 N1-(2-methoxy-2-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide

N1-(2-methoxy-2-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B14118602
M. Wt: 370.4 g/mol
InChI Key: NDDAWZAFBZOYDF-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 2-methoxy-2-phenylbutylamine with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide to its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Oxidation of this compound can yield oxides and other oxygenated derivatives.

    Reduction: Reduction reactions typically produce amine derivatives.

    Substitution: Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N1-(2-methoxy-2-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-2-phenylpropanoic acid
  • 4-methyl-5-iodo-6-hexyl-2H-pyran-2-one
  • trans-cinnamyl(2-octynyl) ether

Uniqueness

N1-(2-methoxy-2-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

N'-(2-methoxy-2-phenylbutyl)-N-[(2-methoxyphenyl)methyl]oxamide

InChI

InChI=1S/C21H26N2O4/c1-4-21(27-3,17-11-6-5-7-12-17)15-23-20(25)19(24)22-14-16-10-8-9-13-18(16)26-2/h5-13H,4,14-15H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

NDDAWZAFBZOYDF-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC=CC=C2)OC

Origin of Product

United States

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